molecular formula C13H10Cl2INO3S B4190345 N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide

N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide

Cat. No. B4190345
M. Wt: 458.1 g/mol
InChI Key: SEKKYMPGDBNSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide, also known as DAS-181, is a small molecule therapeutic agent that has been developed as a potential treatment for influenza and other viral infections. DAS-181 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide works by targeting the host cell receptor that the influenza virus uses to enter the cell. Specifically, N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide cleaves the sialic acid receptor from the host cell surface, preventing the virus from attaching to and entering the cell. This mechanism of action is different from traditional antiviral drugs, which target the virus itself.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide has been shown to be well-tolerated in preclinical studies and clinical trials. In animal studies, N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide did not show any significant toxicity or adverse effects on organ function. Additionally, N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide did not affect the normal function of the host cell receptor in the absence of viral infection.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide in lab experiments is its specificity for the host cell receptor. This allows for targeted inhibition of viral entry without affecting other cellular functions. However, one limitation of using N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide is its cost and availability, as it is a synthetic compound that requires specialized equipment and expertise to produce.

Future Directions

There are several potential future directions for research on N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide. One area of focus could be the development of combination therapies that include N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide and other antiviral drugs. Another potential direction could be the investigation of N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide's activity against emerging viral infections, such as SARS-CoV-2. Additionally, further studies could be conducted to explore the safety and efficacy of N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide in different patient populations, such as children and pregnant women.
In conclusion, N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide is a promising small molecule therapeutic agent that has shown antiviral activity against influenza and other viral infections. Its mechanism of action and biochemical effects make it a unique and potentially valuable tool for researchers studying viral infections. Further research is needed to fully understand the potential of N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide and its role in the treatment of viral infections.

Scientific Research Applications

N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide has been extensively studied for its antiviral activity against influenza and other viral infections. In preclinical studies, N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide has been shown to block the entry of influenza virus into host cells, thus preventing viral replication. N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide has also been shown to be effective against other respiratory viruses, such as parainfluenza virus and human metapneumovirus.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2INO3S/c1-20-12-6-5-8(7-10(12)16)21(18,19)17-11-4-2-3-9(14)13(11)15/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKKYMPGDBNSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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